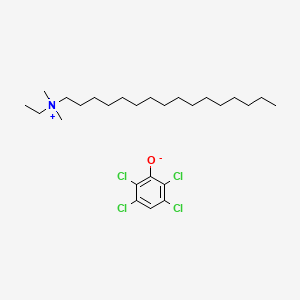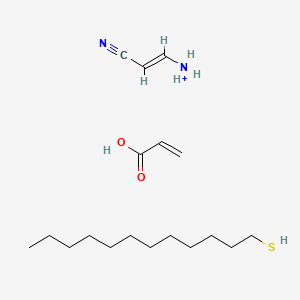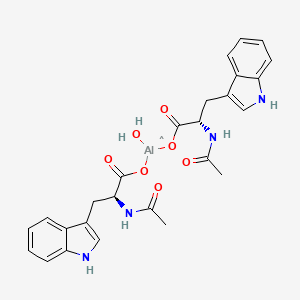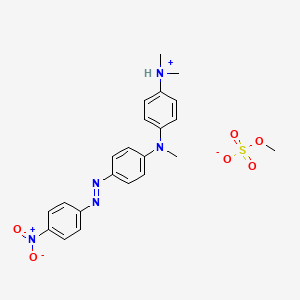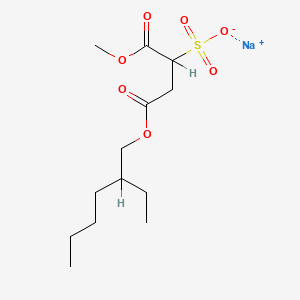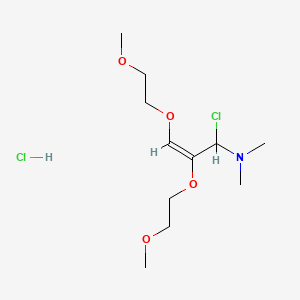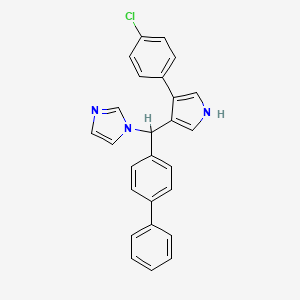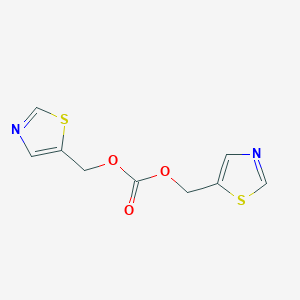
Bis(thiazol-5-ylmethyl) Carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(thiazol-5-ylmethyl) Carbonate is a chemical compound that features two thiazole rings connected by a carbonate group. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(thiazol-5-ylmethyl) Carbonate typically involves the reaction of thiazol-5-ylmethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .
化学反応の分析
Types of Reactions
Bis(thiazol-5-ylmethyl) Carbonate undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
科学的研究の応用
Bis(thiazol-5-ylmethyl) Carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and other industrial chemicals
作用機序
The mechanism of action of Bis(thiazol-5-ylmethyl) Carbonate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbonate group may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .
類似化合物との比較
Similar Compounds
Thiazole: A simpler compound with a single thiazole ring.
Bis(thiazol-2-ylmethyl) Carbonate: Similar structure but with thiazole rings at the 2-position.
Thiazolidine: A reduced form of thiazole with a saturated ring
Uniqueness
Bis(thiazol-5-ylmethyl) Carbonate is unique due to its specific substitution pattern and the presence of the carbonate group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1370406-84-0 |
|---|---|
分子式 |
C9H8N2O3S2 |
分子量 |
256.3 g/mol |
IUPAC名 |
bis(1,3-thiazol-5-ylmethyl) carbonate |
InChI |
InChI=1S/C9H8N2O3S2/c12-9(13-3-7-1-10-5-15-7)14-4-8-2-11-6-16-8/h1-2,5-6H,3-4H2 |
InChIキー |
ICFSKYCTIJFSSL-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=N1)COC(=O)OCC2=CN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


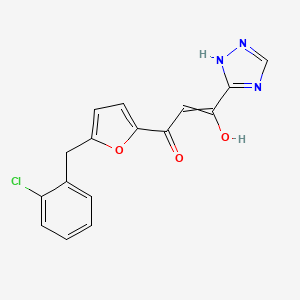
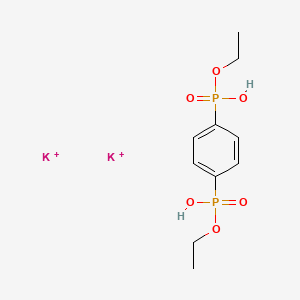
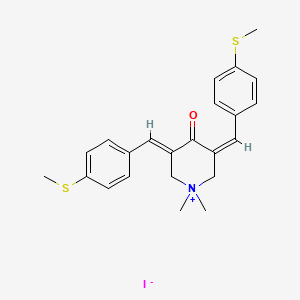
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)

